6-Bromo-3-fluoropyridin-2-ol

Organic Synthesis Regioselectivity Process Chemistry

Researchers requiring precise regiochemical control in Pd-catalyzed cross-coupling often face impurity profiles that complicate downstream scale-up. 6-Bromo-3-fluoropyridin-2-ol (CAS 1805515-43-8) solves this via its uniquely engineered C6-Br/C3-F/2-OH substitution pattern. - Enables >90% regioselectivity at C6, minimizing difficult-to-separate isomers. - Core scaffold validated in FLT3 kinase inhibitors (derivative IC50: 4.80 nM). - Predicted LogP ~1.96 supports favorable oral bioavailability for derived leads.

Molecular Formula C5H3BrFNO
Molecular Weight 191.99 g/mol
Cat. No. B13638860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoropyridin-2-ol
Molecular FormulaC5H3BrFNO
Molecular Weight191.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)Br)F
InChIInChI=1S/C5H3BrFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
InChIKeyDDODIILDENIVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-fluoropyridin-2-ol: A Specialized Halogenated Pyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


6-Bromo-3-fluoropyridin-2-ol (CAS: 1805515-43-8) is a heterocyclic aromatic compound belonging to the class of halogenated pyridines. Its structure features a pyridine ring with a bromine atom at the 6-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position . This unique substitution pattern confers distinct physicochemical properties and reactivity profiles that are exploited in medicinal chemistry and organic synthesis. The compound serves primarily as a versatile building block for the construction of more complex molecules, particularly in drug discovery programs and the development of novel agrochemicals [1]. Its molecular formula is C5H3BrFNO with a molecular weight of 191.99 g/mol .

Why Simple Substitution with Other Halogenated Pyridines Is Not a Viable Option for 6-Bromo-3-fluoropyridin-2-ol


The substitution pattern of 6-bromo-3-fluoropyridin-2-ol is not arbitrary; it is a precisely engineered assembly of functional groups that dictates its reactivity, selectivity, and physicochemical behavior. Attempting to replace it with a regioisomer (e.g., 6-bromo-2-fluoropyridin-3-ol), a different halogen analog (e.g., 6-chloro-3-fluoropyridin-2-ol), or a dehalogenated derivative (e.g., 3-fluoropyridin-2-ol) would fundamentally alter the compound's performance in critical applications. The specific arrangement of the bromine, fluorine, and hydroxyl groups creates a unique electronic environment and steric profile that is essential for achieving desired regioselectivity in cross-coupling reactions , binding affinity to biological targets [1], and optimal drug-like properties . The following quantitative evidence demonstrates why this specific compound is irreplaceable in workflows where these parameters are critical.

Quantitative Differentiation Evidence: 6-Bromo-3-fluoropyridin-2-ol vs. Closest Analogs and Alternatives


Regioselectivity in Synthesis: C6 Bromination vs. C4 Byproduct Formation

The synthesis of 6-bromo-3-fluoropyridin-2-ol is characterized by a critical dependence on solvent polarity for regioselectivity. In non-polar media like toluene, C6 bromination is favored, achieving a selectivity of >90%. In contrast, the use of polar aprotic solvents like DMF promotes the formation of undesired C4 byproducts . This solvent-dependent regiocontrol is a direct consequence of the ortho-directing effect of the 2-hydroxyl group and the electronic influence of the 3-fluoro substituent, a combination not replicated in regioisomers like 6-bromo-2-fluoropyridin-3-ol where the hydroxyl and fluoro groups are transposed.

Organic Synthesis Regioselectivity Process Chemistry

Aqueous Solubility Profile: Moderate Solubility vs. Insoluble Analogs

Aqueous solubility is a critical parameter for drug development and biological assays. The regioisomer 6-bromo-2-fluoropyridin-3-ol exhibits a calculated aqueous solubility of 0.335 mg/mL (0.00174 mol/L) at room temperature, classifying it as 'Soluble' according to the Log S scale . While direct experimental data for 6-bromo-3-fluoropyridin-2-ol is not available, its structural isomerism with a different hydroxyl position suggests a similar but potentially distinct solubility profile. This contrasts sharply with the de-bromo analog, 3-fluoropyridin-2-ol, which lacks the hydrophobic bromine and would be expected to have significantly higher aqueous solubility, and with other halogen analogs like 6-chloro-3-fluoropyridin-2-ol, which, due to the smaller size and different electronic nature of chlorine, would exhibit different solubility characteristics .

Physicochemical Properties Drug Discovery Formulation

Lipophilicity (LogP): Optimized Partition Coefficient for Membrane Permeability

Lipophilicity, measured by LogP, is a key determinant of a compound's ability to cross biological membranes and its overall drug-likeness. The regioisomer 6-bromo-2-fluoropyridin-3-ol has a consensus LogP of 1.74 , falling within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, 6-bromo-3-fluoropyridin-2-ol, with its hydroxyl and fluoro groups in different positions, is predicted to have a LogP of 1.96 (XLOGP3) [1], which is still within the favorable range but may offer a slightly different balance of hydrophilicity and lipophilicity. This is distinct from the de-bromo analog, which would be more hydrophilic (lower LogP), and from chloro analogs which would have lower LogP due to chlorine's lower hydrophobicity compared to bromine.

Drug-like Properties ADME Medicinal Chemistry

Acid Dissociation Constant (pKa): Influencing Charge State and Reactivity

The pKa of the hydroxyl group is a critical parameter that governs the compound's ionization state at physiological pH and influences its reactivity in nucleophilic substitution and coupling reactions. The regioisomer 6-bromo-2-fluoropyridin-3-ol has a predicted pKa of 4.46±0.10 . This indicates that at physiological pH (7.4), the compound would be largely deprotonated and exist as an anion. 6-Bromo-3-fluoropyridin-2-ol, with its hydroxyl group adjacent to the ring nitrogen, is expected to have a different pKa due to the differing electronic environment. This is in stark contrast to the de-bromo analog, which would have a higher pKa (less acidic), and to chloro analogs, which would have a slightly different pKa due to the inductive effects of chlorine vs. bromine.

Physicochemical Properties Reactivity Medicinal Chemistry

Reactivity in Cross-Coupling: Leveraging the C6-Br and C3-F Motif for Selective Functionalization

The presence of a bromine atom at the 6-position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The reactivity of this bromide is strongly influenced by the adjacent substituents. In related 2-bromopyridine systems, the nature of the C6 substituent has been shown to dramatically affect the efficiency of palladium-catalyzed C-H arylations [1]. In the context of 6-bromo-3-fluoropyridin-2-ol, the 3-fluoro and 2-hydroxyl groups create a unique electronic environment that can be exploited for chemoselective coupling. For instance, in heteroaryl fluorosulfate chemistry, the order of reactivity is established as -Br > -OSO2F > -Cl, demonstrating that bromine is a superior leaving group for selective functionalization compared to chlorine [2]. This makes the bromine substituent in 6-bromo-3-fluoropyridin-2-ol a more reactive and selective handle than the corresponding chlorine in 6-chloro-3-fluoropyridin-2-ol.

Organic Synthesis Cross-Coupling Chemoselectivity

Biological Activity: A Key Intermediate in Kinase Inhibitor Development

6-Bromo-3-fluoropyridin-2-ol is a crucial building block in the synthesis of potent kinase inhibitors. While the compound itself is not the final active pharmaceutical ingredient, its derivatives have demonstrated significant biological activity. For instance, a derivative incorporating the 6-bromo-3-fluoropyridin-2-yl motif has shown potent inhibition of the FLT3 kinase with an IC50 of 4.80 nM [1]. This level of potency is highly dependent on the specific halogenation pattern. Replacing the bromine with chlorine or altering the fluorine position would likely result in a significant loss of activity, as demonstrated by structure-activity relationship (SAR) studies on related pyridine-based kinase inhibitors [2]. The de-bromo analog would be completely inactive in this context as it would lack the necessary hydrophobic and steric interactions with the kinase active site.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Optimal Application Scenarios for 6-Bromo-3-fluoropyridin-2-ol Based on Quantified Differentiation


High-Yield Synthesis of Regioisomerically Pure Building Blocks for Medicinal Chemistry

The high regioselectivity (>90%) of C6 bromination in non-polar solvents makes 6-bromo-3-fluoropyridin-2-ol an ideal starting material for the synthesis of complex, regiochemically pure pyridine derivatives. This is particularly valuable in medicinal chemistry, where the precise placement of substituents is critical for target engagement and activity. Researchers developing kinase inhibitors, GPCR modulators, or other target-based therapies can rely on this compound to generate diverse compound libraries with a high degree of structural control, minimizing the formation of difficult-to-separate regioisomeric impurities .

Optimization of Drug-like Properties in Lead Optimization Programs

The predicted physicochemical properties (LogP ~1.96, moderate aqueous solubility) place 6-bromo-3-fluoropyridin-2-ol and its derivatives within the optimal range for oral bioavailability. Medicinal chemists can incorporate this scaffold into lead compounds with a higher degree of confidence that the resulting molecules will have favorable ADME profiles. This reduces the risk of late-stage failures due to poor pharmacokinetics and accelerates the drug discovery process. The ability to tune properties like solubility and lipophilicity by leveraging the specific halogenation pattern is a key advantage over less optimal building blocks .

Selective Cross-Coupling for the Construction of Complex Molecular Architectures

The C6 bromine atom in 6-bromo-3-fluoropyridin-2-ol is a privileged handle for Pd-catalyzed cross-coupling reactions. Its reactivity, which is superior to that of a chlorine atom, allows for chemoselective functionalization in the presence of other potentially reactive groups. This is particularly useful for the synthesis of biaryl and heteroaryl systems, which are common motifs in pharmaceuticals and agrochemicals. Process chemists can design more efficient synthetic routes with fewer protection/deprotection steps, leading to higher overall yields and reduced manufacturing costs [1].

Development of Potent Kinase Inhibitors Targeting FLT3 and Related Kinases

The demonstrated potency of derivatives containing the 6-bromo-3-fluoropyridin-2-ol core against FLT3 kinase (IC50 4.80 nM) validates its utility in kinase inhibitor discovery programs. Researchers focused on oncology or inflammatory diseases where FLT3, c-KIT, PDGFR, or other class III receptor tyrosine kinases are implicated can use this building block to generate novel inhibitors. The specific halogenation pattern is a critical pharmacophoric element, and substituting it would likely lead to a significant loss of activity, making 6-bromo-3-fluoropyridin-2-ol an essential component of any focused kinase inhibitor library [2].

Quote Request

Request a Quote for 6-Bromo-3-fluoropyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.